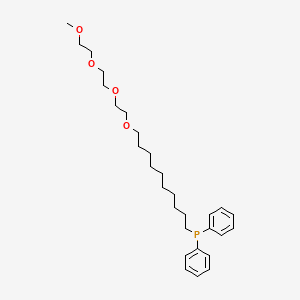
Azido-triphenyl-prop-2-enyl-lambda5-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-triphenyl-prop-2-enyl-lambda5-stibane is a complex organometallic compound that features an azido group attached to a triphenyl-prop-2-enyl-lambda5-stibane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azido-triphenyl-prop-2-enyl-lambda5-stibane typically involves the reaction of triphenyl-prop-2-enyl-lambda5-stibane with an azide source under controlled conditions. One common method involves the use of sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-triphenyl-prop-2-enyl-lambda5-stibane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or phosphines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or phosphines in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a catalyst.
Cycloaddition: Copper(I) catalysts and alkynes under mild conditions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
Azido-triphenyl-prop-2-enyl-lambda5-stibane has several applications in scientific research:
Synthetic Organic Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of azido-triphenyl-prop-2-enyl-lambda5-stibane involves the reactivity of the azido group. The azido group is highly electrophilic and can undergo nucleophilic attack, leading to the formation of various products. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-triphenyl-phosphine: Similar in structure but contains a phosphorus atom instead of antimony.
Azido-triphenyl-arsine: Contains an arsenic atom instead of antimony.
Azido-triphenyl-bismuthine: Contains a bismuth atom instead of antimony.
Uniqueness
Azido-triphenyl-prop-2-enyl-lambda5-stibane is unique due to the presence of the antimony atom, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs.
Propriétés
Numéro CAS |
192820-30-7 |
|---|---|
Formule moléculaire |
C21H20N3Sb |
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
azido-triphenyl-prop-2-enyl-λ5-stibane |
InChI |
InChI=1S/3C6H5.C3H5.N3.Sb/c3*1-2-4-6-5-3-1;2*1-3-2;/h3*1-5H;3H,1-2H2;;/q;;;;-1;+1 |
Clé InChI |
AABFPRISIJXGCH-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



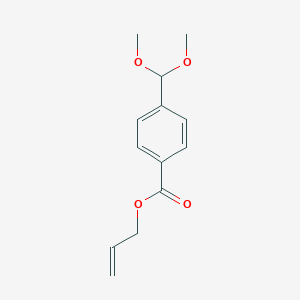
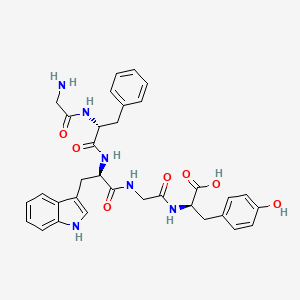
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)




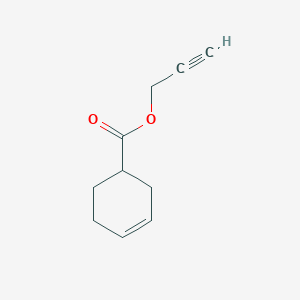
![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)
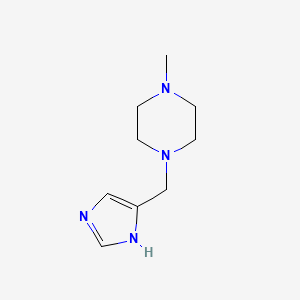
![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)
